N-(2,3-dimethylphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(2,3-dimethylphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide features a pyrimidine core substituted with a 4-(4-fluorophenyl)piperazine moiety and a sulfanyl-linked acetamide group bearing a 2,3-dimethylphenyl substituent. This structure combines a fluorinated aromatic system with a piperazine ring, which is commonly associated with receptor-binding interactions in medicinal chemistry.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5OS/c1-17-4-3-5-21(18(17)2)27-23(31)16-32-24-26-11-10-22(28-24)30-14-12-29(13-15-30)20-8-6-19(25)7-9-20/h3-11H,12-16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDWFWNDGKXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-({4-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Piperazine ring : Known for its role in various pharmacological agents.
- Fluorophenyl group : Imparts specific electronic properties that may enhance biological activity.
- Pyrimidinyl sulfanyl acetamide : Contributes to the compound's overall reactivity and interaction with biological targets.
The biological activity of this compound is believed to involve:
- Receptor Binding : The compound may interact with specific receptors in the body, influencing pathways related to neurotransmission and cell signaling.
- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes, which may be beneficial in treating diseases where these enzymes are overactive.
- Cellular Modulation : The compound's structure allows it to modulate cellular activities, potentially affecting processes such as apoptosis and proliferation.
Antitumor Activity
Recent studies have shown promising results regarding the antitumor properties of this compound. For instance, a study evaluated its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The findings indicated:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MDA-MB-231 | 27.6 | Strong cytotoxicity observed |
| Non-small cell lung cancer | 43 - 87 | Significant inhibition noted |
These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. The proposed mechanism involves the modulation of antioxidant enzyme activity, thereby reducing reactive oxygen species (ROS) levels.
Case Studies
- Breast Cancer Study : In a controlled experiment, this compound was administered to MDA-MB-231 cells. The results showed a dose-dependent response with significant cell death at higher concentrations.
- Alzheimer's Disease Model : Another study utilized a piperazine derivative similar to this compound to assess its effects on acetylcholinesterase inhibition. The findings indicated that compounds with similar structures could effectively inhibit this enzyme, potentially aiding in Alzheimer's treatment strategies .
Comparison with Similar Compounds
Piperazine-Based Analogues
Piperazine derivatives are prevalent in drug discovery due to their ability to modulate receptor affinity and pharmacokinetics. Key comparisons include:
- Compound 7o (from ): Structure: 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide. Comparison: The dichlorophenyl group on piperazine may enhance lipophilicity compared to the fluorophenyl group in the target compound.
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (from ):
- Structure : Features a sulfonylpiperazine group instead of a pyrimidine-linked piperazine.
- Comparison : The sulfonyl group increases polarity and hydrogen-bond acceptor capacity, contrasting with the pyrimidine-sulfanyl bridge in the target compound, which may enhance π-π stacking with aromatic residues in biological targets.
Pyrimidine and Sulfanyl-Acetamide Derivatives
Pyrimidine cores are critical for interactions with enzymes or receptors. Notable examples:
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (from ): Structure: Includes a diaminopyrimidine group and a chlorophenyl acetamide. Comparison: The diaminopyrimidine moiety facilitates intramolecular N–H⋯N hydrogen bonds, stabilizing a folded conformation.
- N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide (from ): Structure: Contains a pyrido[2,3-d]pyrimidinone scaffold.
Structural and Conformational Insights from Crystallography
Crystal structure analyses of related compounds provide insights into molecular conformations:
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Dihedral angles between pyrimidine and phenyl rings range from 42.25° to 67.84°, influenced by intramolecular hydrogen bonds. The target compound’s 2,3-dimethylphenyl group may induce larger dihedral angles due to steric hindrance, affecting binding pocket compatibility.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ():
- Demonstrates nitro group torsion (−16.7°) relative to the benzene ring, highlighting substituent effects on molecular planarity.
- The target’s fluorophenyl group is likely more planar, favoring hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
